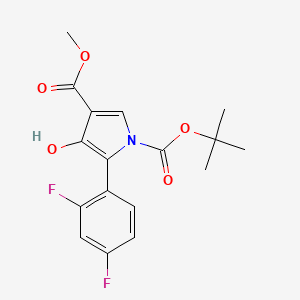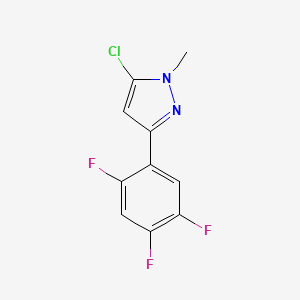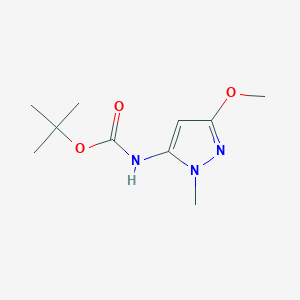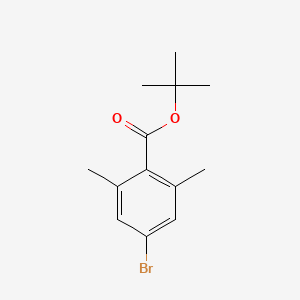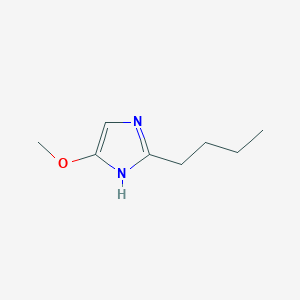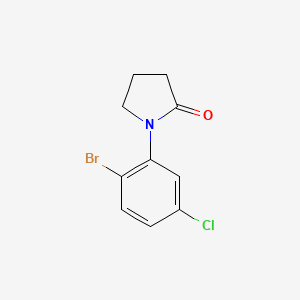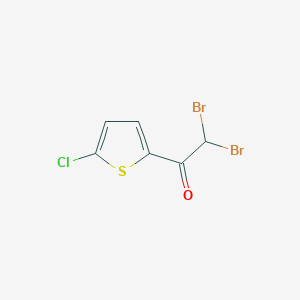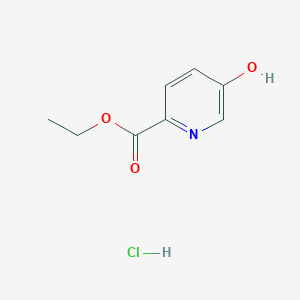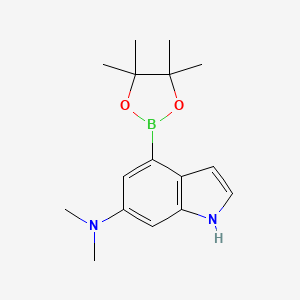
6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent . The reaction is catalyzed by a rhodium catalyst under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable borylation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Radical initiators and hydrogen donors.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: The major products are the corresponding hydrocarbons.
Scientific Research Applications
6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling . This process facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
Comparison with Similar Compounds
Indole-4-boronic Acid Pinacol Ester: Another boronic ester derivative of indole, used in similar cross-coupling reactions.
Pyridine-4-boronic Acid Pinacol Ester: Used in the synthesis of pyridazine derivatives.
Uniqueness: 6-(N,N-Dimethylsulfamoyl)indole-4-boronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its N,N-dimethylsulfamoyl group enhances its solubility and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C16H23BN2O4S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-sulfonamide |
InChI |
InChI=1S/C16H23BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-9-11(24(20,21)19(5)6)10-14-12(13)7-8-18-14/h7-10,18H,1-6H3 |
InChI Key |
TXTCBCYFTAKMGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




